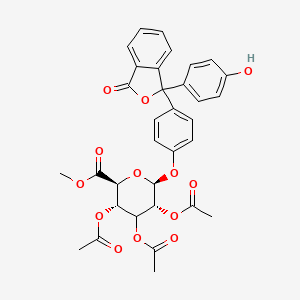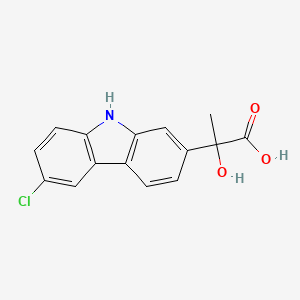
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which combines phenolphthalein, acetobromo, and glucuronic acid methyl ester moieties. It is primarily used as a substrate in biochemical assays, particularly for the detection of beta-glucuronidase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps. One common method includes the acetylation of glucuronic acid followed by bromination to introduce the acetobromo group. The final step involves the esterification with phenolphthalein .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves strict control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The compound is often produced in powdered form and requires careful handling and storage at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The acetobromo group can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The phenolphthalein moiety can undergo redox reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phenolphthalein and glucuronic acid derivatives.
Oxidation: Oxidized forms of phenolphthalein.
Wissenschaftliche Forschungsanwendungen
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for beta-glucuronidase in enzymatic assays.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and biochemical assays
Wirkmechanismus
The compound exerts its effects primarily through its interaction with beta-glucuronidase. When used as a substrate, it is hydrolyzed by the enzyme to release phenolphthalein, which can be quantitatively measured. This reaction is often used to detect the presence and activity of beta-glucuronidase in various biological samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolphthalein beta-D-glucuronide: Another substrate for beta-glucuronidase with similar applications.
Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Used in the synthesis of glucuronide prodrugs.
Uniqueness
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is unique due to its combined structural features, which allow it to serve as a versatile substrate in biochemical assays. Its ability to undergo various chemical reactions also makes it valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C33H30O13 |
|---|---|
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
methyl (2S,3S,5R,6S)-3,4,5-triacetyloxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H30O13/c1-17(34)41-26-27(42-18(2)35)29(43-19(3)36)32(45-28(26)31(39)40-4)44-23-15-11-21(12-16-23)33(20-9-13-22(37)14-10-20)25-8-6-5-7-24(25)30(38)46-33/h5-16,26-29,32,37H,1-4H3/t26-,27?,28-,29+,32+,33?/m0/s1 |
InChI-Schlüssel |
DJVJTSIIHJRHEH-JQILAHKBSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H](C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)





![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)


